

6-Amino-5-bromonicotinonitrile CAS number 477871-32-2

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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

Cat. No.: B112663

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An In-depth Technical Guide to **6-Amino-5-bromonicotinonitrile**

Abstract

This technical guide provides a comprehensive overview of **6-Amino-5-bromonicotinonitrile** (CAS No. 477871-32-2), a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This document details the compound's physicochemical properties, provides a representative synthetic protocol, and explores its applications as a versatile intermediate. Particular focus is given to its role in the synthesis of nicotinamide derivatives and compounds targeting the central nervous system (CNS). Methodologies for functionalization via cross-coupling reactions are discussed, and logical workflows are visualized to support researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

6-Amino-5-bromonicotinonitrile is a substituted pyridine derivative whose structure incorporates amino, bromo, and nitrile functional groups, making it a valuable and reactive intermediate for further chemical modification.^[1]

Physical and Chemical Properties

The key quantitative data for **6-Amino-5-bromonicotinonitrile** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	477871-32-2	[1]
Molecular Formula	C ₆ H ₄ BrN ₃	[1]
Molecular Weight	198.02 g/mol	[1]
Appearance	Solid	
Melting Point	194-195 °C	[1]
Boiling Point	294.4 °C (Predicted)	[1]
Purity	≥95% - 97%	[1]
Storage Conditions	Room temperature, inert atmosphere, dark place	[2]

Predicted Spectroscopic Data

While experimental spectra are not readily available in public literature, the expected spectroscopic characteristics can be predicted based on the compound's functional groups and analysis of structurally similar molecules.[3]

Spectroscopy	Feature	Expected Wavenumber / Shift Range	Notes
FT-IR	N-H Stretch (Amine)	3500-3300 cm^{-1} (two bands)	Primary amines typically show two bands for asymmetric and symmetric stretching.
C-H Stretch (Aromatic)	3100-3000 cm^{-1}	Characteristic of C-H bonds on the pyridine ring.[3][4]	
C \equiv N Stretch (Nitrile)	2240-2220 cm^{-1} (strong)	A sharp and strong absorption is characteristic of the nitrile group.[3]	
C=C, C=N Stretch (Aromatic)	1600-1400 cm^{-1} (multiple bands)	Corresponds to the stretching vibrations within the pyridine ring.[3][4]	
C-Br Stretch	$\sim 1100 \text{ cm}^{-1}$	The C-Br stretch is often found in the fingerprint region.[3]	
^1H NMR	-NH ₂ Protons (s, broad)	δ 5.0-7.0 ppm	Chemical shift can vary significantly based on solvent and concentration. Signal is often broad.
Aromatic Protons (d, d)	δ 7.5-8.5 ppm	Two distinct signals (doublets) are expected for the two protons on the pyridine ring, with coupling constants	

typical for ortho or meta relationships.			
¹³ C NMR	Aromatic Carbons	δ 110-160 ppm	Six distinct signals are expected for the carbons of the pyridine ring, with shifts influenced by the attached functional groups (NH ₂ , Br, CN).
Nitrile Carbon (C≡N)		δ 115-120 ppm	
MS (EI)	Molecular Ion [M] ⁺	m/z ≈ 197/199	A characteristic isotopic pattern (approx. 1:1 ratio) is expected for the molecular ion due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br).

Experimental Protocols

Representative Synthesis of 6-Amino-5-bromonicotinitrile

A direct experimental protocol for this specific compound is not widely published. However, a plausible and chemically sound method is the electrophilic bromination of the precursor, 6-aminonicotinitrile, using a suitable brominating agent like N-Bromosuccinimide (NBS).

Reaction Scheme: 6-aminonicotinitrile + NBS → **6-Amino-5-bromonicotinitrile**

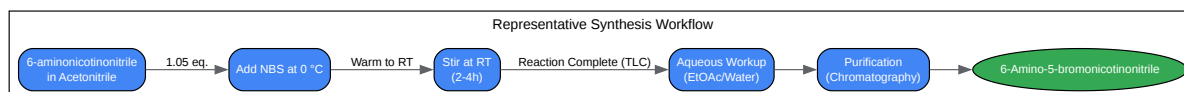
Materials:

- 6-aminonicotinitrile (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)

- Acetonitrile (or other suitable polar aprotic solvent)
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 6-aminonicotinonitrile (1.0 eq) in acetonitrile. Protect the flask from light.
- **Addition of Brominating Agent:** Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove succinimide and any remaining inorganic impurities.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure **6-Amino-5-bromonicotinonitrile**.



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A plausible workflow for the synthesis of the target compound.

Applications in Research and Drug Development

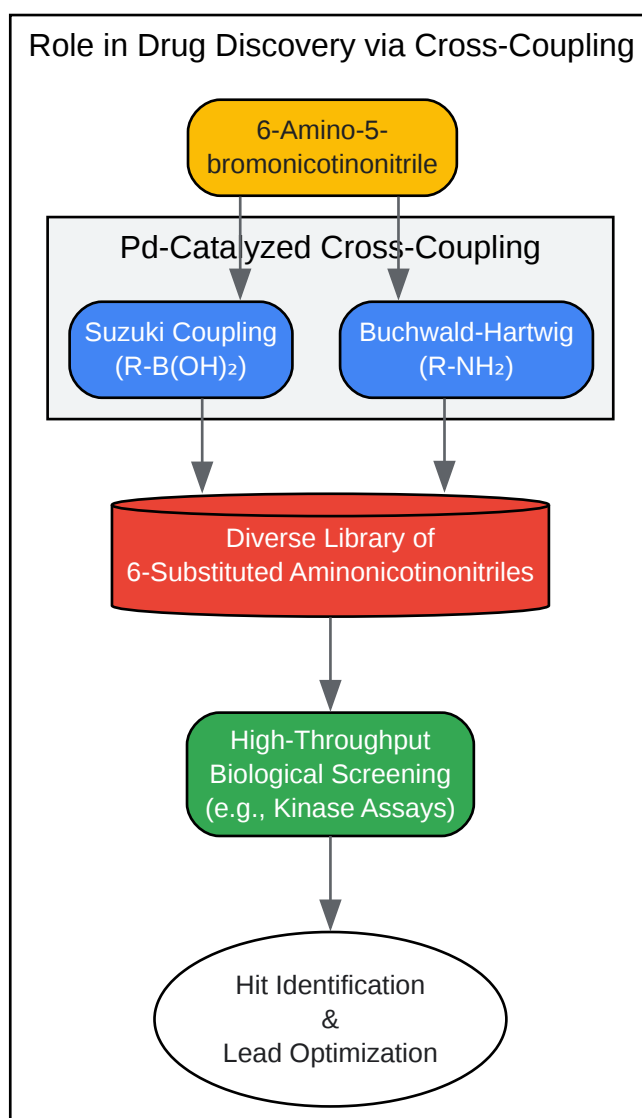
6-Amino-5-bromonicotinonitrile is a valuable building block primarily due to its two distinct reactive sites: the amino group and the bromine atom. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Intermediate for CNS-Active Compounds

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with a notable application in the development of drugs targeting central nervous system (CNS) disorders.[1] The nicotinamide core, which can be derived from this molecule, is a privileged scaffold in CNS drug discovery.[1] Prodrug strategies are often employed to enhance the ability of molecules to cross the blood-brain barrier (BBB), and versatile intermediates like this are crucial for creating libraries of candidates for such optimization.[5][6][7]

Precursor for Kinase Inhibitors

While not a kinase inhibitor itself, the 2-aminopyridine scaffold is a common feature in many potent and selective kinase inhibitors.[8] The bromine atom on **6-Amino-5-bromonicotinonitrile** provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[9][10] This allows for the systematic introduction of various aryl, heteroaryl, or amino groups at this position, which is a key strategy for exploring the structure-activity relationship (SAR) and optimizing binding to the ATP pocket of target kinases. This approach is widely used in the development of inhibitors for kinases implicated in cancer and inflammatory diseases.[8][9][11]

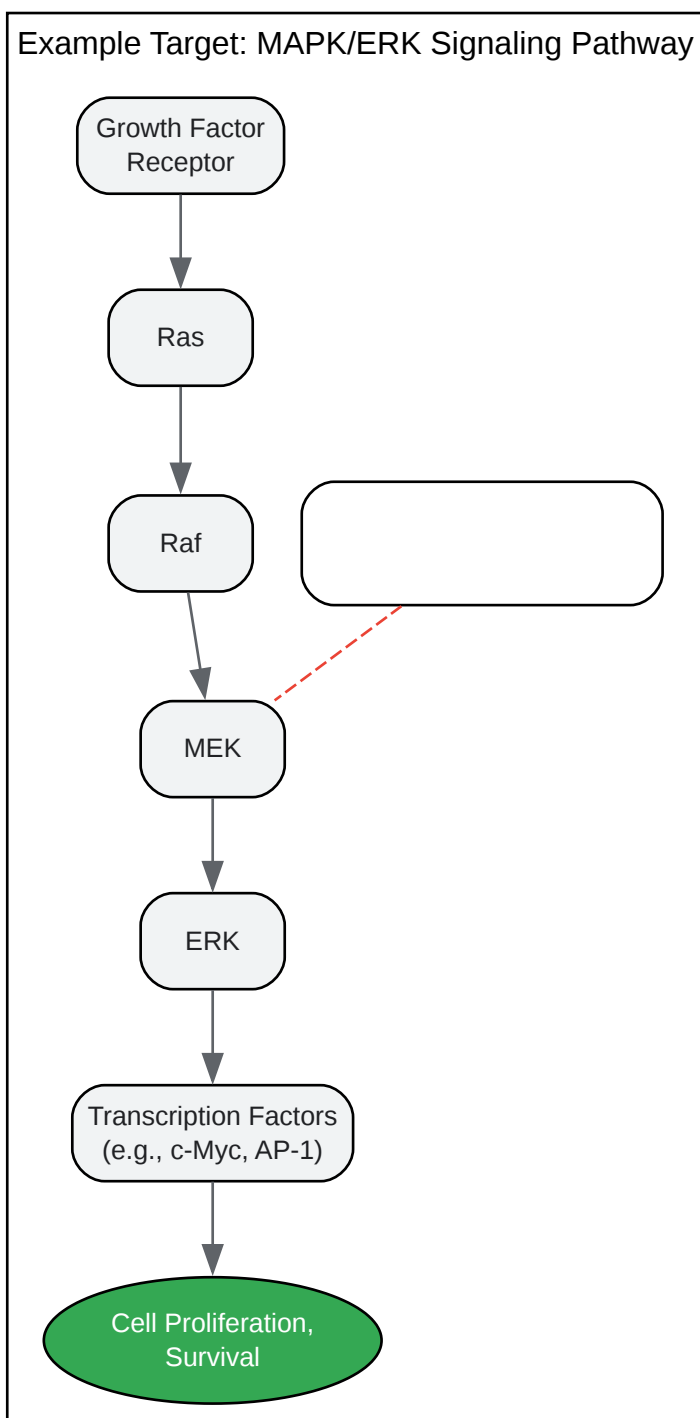


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General workflow for creating compound libraries from the title compound.

Example Target Pathway: Kinase Signaling

Many kinase inhibitors developed from similar heterocyclic scaffolds target critical cell signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors often bind to the ATP-binding site of kinases like MEK or ERK, preventing their activation and downstream signaling.



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